molecular formula C19H24N6 B2852265 1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-68-2

1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2852265
CAS No.: 946202-68-2
M. Wt: 336.443
InChI Key: HTIRBFQMCQTABJ-UHFFFAOYSA-N
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Description

The 2,5-dimethylphenyl substituent at the 1-position and the 4-ethylpiperazine group at the 4-position are critical for its molecular interactions, particularly with kinase targets and G-protein coupled receptors (GPCRs). Pyrazolo[3,4-d]pyrimidines are widely studied for their antitumor, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-4-23-7-9-24(10-8-23)18-16-12-22-25(19(16)21-13-20-18)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRBFQMCQTABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Substituent Analysis at the 1-Position

  • The 2-fluorophenyl-piperazine moiety may improve selectivity for serotonin or dopamine receptors .
  • 1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()

    • Molecular Weight: 458.52 g/mol
    • Methoxy groups at both aromatic rings enhance solubility but may reduce metabolic stability due to increased susceptibility to demethylation .

Substituent Analysis at the 4-Position (Piperazine Derivatives)

  • PP2 (1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    • Molecular Weight: 332.82 g/mol
    • The tert-butyl and 4-chlorophenyl groups confer potent Src kinase inhibition, with demonstrated activity in suppressing glioma cell migration and enhancing radioselectivity .
  • 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one ()

    • Molecular Weight: 364.41 g/mol
    • The pyridinyl-piperazine moiety enhances binding to Aurora kinases, a feature absent in the target compound due to its ethyl-piperazine group .

Pharmacological and Physicochemical Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Target/Activity Reference
Target Compound ~402.48* 2,5-Dimethylphenyl, 4-ethylpiperazine Kinase/GPCR modulation (inferred)
1-(3,4-Dimethylphenyl)-4-(2-fluorophenyl-piperazinyl) 402.48 3,4-Dimethylphenyl, 2-fluorophenyl Serotonin/Dopamine receptors
1-(4-Chlorobenzyl)-4-phenylpiperazinyl 429.91 4-Chlorobenzyl, phenylpiperazine GPR35/GPR55
PP2 332.82 tert-Butyl, 4-chlorophenyl Src kinase inhibition
1-(4-Methoxyphenyl)-4-(3-methoxyphenyl-piperazinyl) 458.52 Dual methoxy groups Solubility-focused design

*Calculated based on molecular formula (C₁₉H₂₃N₇).

Key Research Findings

  • Receptor Selectivity: Piperazine substituents significantly influence receptor binding. For example, fluorophenyl-piperazine derivatives () show higher affinity for serotonin receptors, while ethyl-piperazine (target compound) may favor adenosine or histamine receptors .
  • Kinase Inhibition : PP2’s tert-butyl group enhances steric hindrance, improving Src kinase selectivity compared to the target compound’s ethyl-piperazine, which may favor broader kinase interactions .
  • Metabolic Stability : Methoxy-substituted analogs () exhibit shorter half-lives due to oxidative metabolism, whereas halogenated derivatives () demonstrate improved stability .

Preparation Methods

Cyclocondensation of β-Enaminonitriles

β-Enaminonitriles serve as versatile intermediates for pyrazolopyrimidine synthesis. For instance, 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate undergoes cyclocondensation with heterocyclic amines to yield substituted pyrazolo[1,5-a]pyrimidines. Analogously, the reaction of 5-aminopyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride generates a methanimidate intermediate, which is subsequently treated with ammonia to form the pyrazolo[3,4-d]pyrimidin-4-ylamine core.

Key Reaction Conditions

Reagent Solvent Temperature Yield (%)
Triethyl orthoformate Acetic anhydride 80°C 78
Ammonia (gas) Ethanol RT 65

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation significantly accelerates the formation of pyrazolopyrimidines. A two-step MAOS protocol starting from phenylpropanenitrile (1) and chloroacetamide (2) yields a 3-amino-1H-pyrazole intermediate, which undergoes condensation with diketones to produce 5,6,7-substituted pyrazolopyrimidines. This method reduces reaction times from hours to minutes while maintaining yields >70%.

Functionalization with 4-Ethylpiperazine

The incorporation of the 4-ethylpiperazinyl group at position 4 relies on reductive amination or nucleophilic displacement.

Reductive Amination

Piperazine derivatives are synthesized via reductive amination of 1-methylpiperidin-4-one with 2-(piperazin-1-yl)ethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. Subsequent alkylation with ethyl bromide introduces the ethyl group, yielding 4-ethylpiperazine in 76% yield.

Synthetic Pathway for 4-Ethylpiperazine

  • Protection of 2-(piperazin-1-yl)ethanamine with ethyl trifluoroacetate.
  • Reductive amination with 1-methylpiperidin-4-one.
  • Deprotection under mild basic conditions.
  • Ethylation using ethyl bromide and K₂CO₃.

Nucleophilic Aromatic Substitution

Chloropyrazolopyrimidines react with 4-ethylpiperazine in dimethylformamide (DMF) at 120°C. For example, 4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine and 4-ethylpiperazine yield the target compound in 68% yield after 12 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel or alumina column chromatography. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR : The 2,5-dimethylphenyl group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm (multiplet) and methyl singlets at δ 2.3 ppm.
  • MS (ESI) : Molecular ion peak at m/z 365 [M+H]⁺ confirms the molecular formula C₂₀H₂₄N₆.

Optimization and Scalability

Solvent and Temperature Effects

Replacing DMF with N-methyl-2-pyrrolidone (NMP) in NAS reactions reduces decomposition, improving yields from 68% to 81%. Microwave-assisted reactions in ethanol/water mixtures further enhance efficiency.

Catalytic Innovations

Pd/XPhos systems in Suzuki couplings reduce catalyst loading to 0.5 mol% while maintaining yields >85%.

Q & A

Q. Common Pitfalls :

  • Overlapping peaks in ¹H NMR due to similar chemical environments (e.g., dimethylphenyl groups) require 2D techniques (COSY, HSQC) .

Advanced: How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence kinase inhibition potency and selectivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperazine Substitution : 4-Ethylpiperazine enhances solubility and binding to kinase ATP pockets (e.g., FLT3, VEGFR2) via hydrophobic interactions .
  • Aromatic Substituents : 2,5-Dimethylphenyl improves metabolic stability compared to electron-withdrawing groups (e.g., Cl), which increase potency but reduce bioavailability .

Q. Key Findings from In Vitro Assays :

ModificationKinase Inhibition (IC₅₀)Selectivity Ratio (vs. Off-Targets)
4-EthylpiperazineFLT3: 12 nM10:1 (VEGFR2 vs. PDGFR)
2,5-DimethylphenylVEGFR2: 18 nM5:1 (FLT3 vs. c-Kit)

Q. Methodology for SAR Analysis :

  • Molecular Docking : Validates binding modes using crystal structures of kinase domains .
  • Transgenic Zebrafish Models : Evaluates antiangiogenic effects to prioritize compounds for in vivo testing .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics and therapeutic efficacy of this compound?

Methodological Answer:

  • Pharmacokinetic Studies :
    • Rodent Models : Administer single doses (10–50 mg/kg) via oral gavage or IV; measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS .
    • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs (e.g., liver, tumors) .
  • Efficacy Models :
    • MV4-11 Xenografts (Mice) : Daily dosing (10 mg/kg) achieves complete tumor regression in FLT3-driven AML .
    • Transgenic Zebrafish : Assess antiangiogenic activity via vascular endothelial growth factor (VEGF) inhibition .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Results
Dosing FrequencyOnce dailyReduces toxicity vs. bid dosing
Vehicle5% DMSO + PEG-300Enhances solubility without nephrotoxicity

Data Contradiction: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized Assays : Use cell lines with validated genetic backgrounds (e.g., MV4-11 for FLT3 inhibition) and control compounds (e.g., Midostaurin) .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
  • Meta-Analysis : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

Q. Case Study :

  • Reported IC₅₀ for FLT3 : Ranges from 12 nM (high-purity compound) to 50 nM (crude batches) highlight purity-dependent activity .

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